molecular formula C24H32O9 B12420138 Estriol 16-O-beta-D-glucuronide-d3

Estriol 16-O-beta-D-glucuronide-d3

Cat. No.: B12420138
M. Wt: 467.5 g/mol
InChI Key: FQYGGFDZJFIDPU-IHALLZRZSA-N
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Description

Estriol 16-O- is a derivative of estriol, a naturally occurring estrogen Estriol is one of the three main estrogens produced by the human body, particularly during pregnancy

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol 16-O- can be synthesized through various chemical reactions involving estriol as the starting material. One common method involves the glucuronidation of estriol, where a glucuronic acid moiety is attached to the 16th position of the estriol molecule. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of Estriol 16-O- often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Estriol 16-O- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of specific functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Estriol 16-O- can yield estrone derivatives, while reduction can regenerate the original estriol structure .

Scientific Research Applications

Estriol 16-O- has a wide range of applications in scientific research:

Mechanism of Action

Estriol 16-O- exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the biological effects of estriol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estriol 16-O- is unique due to its specific glucuronidation at the 16th position, which influences its biological activity and metabolism. This modification can affect its binding affinity to estrogen receptors and its overall pharmacokinetic properties, making it distinct from other estrogens .

Properties

Molecular Formula

C24H32O9

Molecular Weight

467.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-2,4,17-trideuterio-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21?,23-,24+/m1/s1/i3D,8D,21D

InChI Key

FQYGGFDZJFIDPU-IHALLZRZSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4([2H])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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